![molecular formula C12H19ClO2 B11763392 (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which includes various bioactive molecules. The compound’s structure features a bicyclic framework with a chloroacetate functional group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate typically involves the reaction of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroacetate group can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of esters or amides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The bicyclic structure of the compound also contributes to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, a well-known compound with a similar bicyclic structure.
Bicyclo[2.1.1]hexanes: Compounds with a related bicyclic framework but different functional groups.
Uniqueness
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate is unique due to its chloroacetate functional group, which imparts distinct reactivity and potential biological activity. The combination of the bicyclic structure and the chloroacetate group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H19ClO2 |
|---|---|
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate |
InChI |
InChI=1S/C12H19ClO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3/t8?,9?,12-/m1/s1 |
InChI-Schlüssel |
VSQKDAUZKNYBHR-SHVIVCPWSA-N |
Isomerische SMILES |
C[C@]12CCC(C1(C)C)CC2OC(=O)CCl |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)
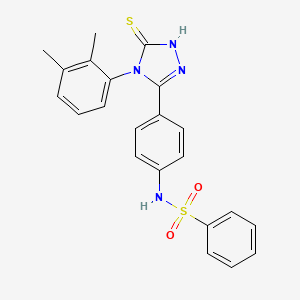
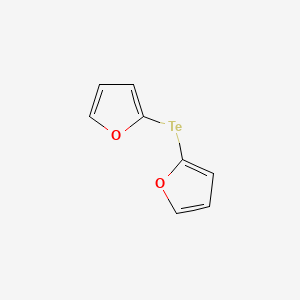
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
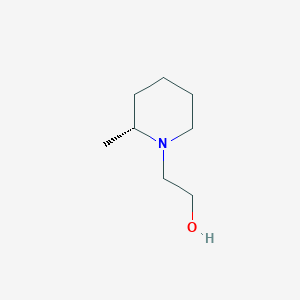
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
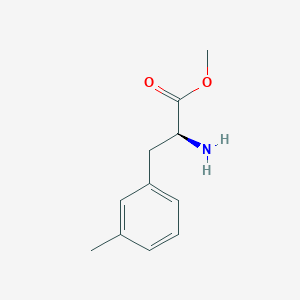
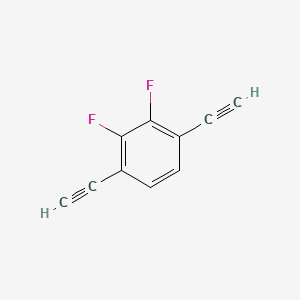
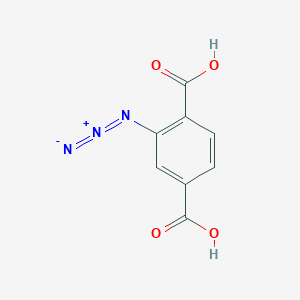
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
